![molecular formula C19H20O B12517674 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-98-2](/img/structure/B12517674.png)
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diphenylbicyclo[221]heptan-7-ol is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile, followed by subsequent functionalization, can yield the desired compound. For instance, the reaction of a phenyl-substituted diene with a bicyclic dienophile under controlled conditions can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with different substituents.
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with dimethyl groups instead of phenyl groups.
Uniqueness
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s ability to participate in aromatic interactions, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
656259-98-2 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,7-diphenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C19H20O/c20-19(16-9-5-2-6-10-16)17-11-13-18(19,14-12-17)15-7-3-1-4-8-15/h1-10,17,20H,11-14H2 |
InChI Key |
GTVUWGGYPKXLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


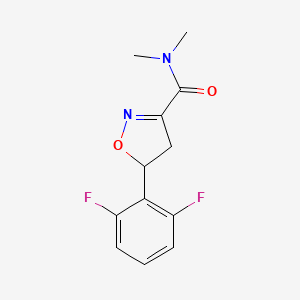
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
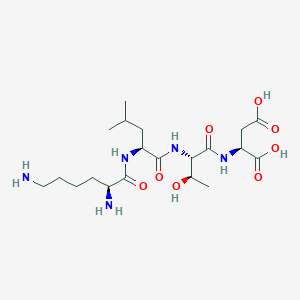
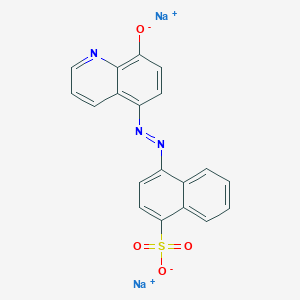
![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
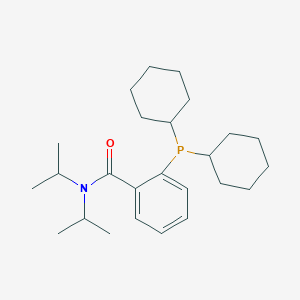
![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
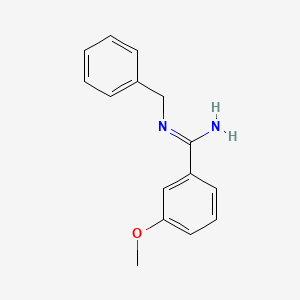
![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
